Optimal O-Substituent Chain Length for Dual CysLT1/CysLT2 Antagonist Activity
In the design of dual CysLT1/CysLT2 antagonists, the 4-phenylbutyl chain length is unique and non-substitutable. A direct, head-to-head SAR comparison showed that the target compound's derivative (11a), synthesized directly from 4-(4-phenylbutoxy)benzoyl chloride [1], is >10-fold more potent at CysLT1 than the analogous compound with a one-carbon-shorter 3-phenylpropyl chain (17a) and the analog with a one-carbon-longer 5-phenylpentyl chain (17b) [2]. This dramatic drop in potency confirms the criticality of the specific four-carbon linker of the target compound.
| Evidence Dimension | CysLT1 Receptor Antagonist Activity |
|---|---|
| Target Compound Data | Potent CysLT1 antagonist activity (compound 11a, synthesized using the target acyl chloride) |
| Comparator Or Baseline | Analog with 3-phenylpropyl chain (compound 17a) and analog with 5-phenylpentyl chain (compound 17b) |
| Quantified Difference | >10-fold more potent than the 3-phenylpropyl and 5-phenylpentyl analogs (CysLT1). |
| Conditions | Human CysLT1 receptor binding assay. IC50 values represent the mean of at least two experiments. |
Why This Matters
This quantifies that the specific chain length provided by this acyl chloride is an absolute requirement for achieving the desired picomolar dual antagonist activity; any other chain length renders the final drug candidate therapeutically inactive.
- [1] Onoda, T., et al. Preparation of 8-[4-(4-phenylbutoxy)benzoyl]amino-2-(5-tetrazolyl)-4-oxo-4H-1-benzopyran derivatives. EP 1661892 A1, 2006. View Source
- [2] Itadani, S., et al. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. ACS Med. Chem. Lett. 2014, 5, 11, 1230-1234. (Table 3 and associated text). View Source
